N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1389067-96-2
VCID: VC4279114
InChI: InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17)
SMILES: CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C
Molecular Formula: C13H17N3OS
Molecular Weight: 263.36

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

CAS No.: 1389067-96-2

Cat. No.: VC4279114

Molecular Formula: C13H17N3OS

Molecular Weight: 263.36

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide - 1389067-96-2

Specification

CAS No. 1389067-96-2
Molecular Formula C13H17N3OS
Molecular Weight 263.36
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Standard InChI InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17)
Standard InChI Key SXERVYGRMCXYSO-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C

Introduction

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure featuring a thiazole ring, a piperidine ring, and a propynyl group. This compound is identified by its CAS number, 1389067-96-2, and has a molecular weight of 263.36 g/mol . The molecular formula is C_{13}H_{17}N_{3}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

Synthesis Methods

The synthesis of similar compounds typically involves several steps, including the formation of the thiazole and piperidine rings, followed by the attachment of the propynyl group. The thiazole ring can be synthesized through the cyclization of α-haloketones and thioureas under acidic or basic conditions. The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Biological Activity and Potential Applications

While specific biological activity data for N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is limited, compounds with similar structures often exhibit potential in medicinal chemistry due to their interactions with enzymes and receptors. They may act as inhibitors or activators, modulating cellular pathways and affecting various physiological processes. Further research is needed to elucidate the exact mechanisms and potential applications of this compound.

Comparison with Similar Compounds

Similar compounds, such as N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, have been studied for their biological activities and potential applications in treating neurological disorders. These compounds share structural similarities but may exhibit different pharmacological properties due to variations in their molecular structures.

Comparison Table

CompoundMolecular FormulaMolecular WeightCAS Number
N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamideC_{13}H_{17}N_{3}OS263.36 g/mol1389067-96-2
N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamideC_{12}H_{15}N_{3}OS253.33 g/mol1388752-01-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator